molecular formula C11H12BrN3O2 B8100053 tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Cat. No.: B8100053
M. Wt: 298.14 g/mol
InChI Key: DUBVNAJLBUFRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a brominated pyrazolo-pyridine derivative. The compound features a pyrazolo[3,4-c]pyridine core, where the pyrazole ring is fused to the pyridine at positions 3 and 4 (carbon numbering differs from the [3,4-b] isomer). The tert-butyl carbamate group at position 1 enhances steric protection and modulates reactivity, while the bromine at position 3 serves as a handle for cross-coupling reactions in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 3-bromopyrazolo[3,4-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-8-6-13-5-4-7(8)9(12)14-15/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBVNAJLBUFRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CN=C2)C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure via Hydroxylamine Hydrochloride Catalysis

A patent (CN105801574A) describes a one-pot cyclization method using 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in dimethylformamide (DMF). The reaction proceeds at 60°C for 8 hours, achieving an 85% yield when using a 2.5:1 molar ratio of hydroxylamine hydrochloride to aldehyde (Table 1).

Table 1: Catalyst Loading Impact on Cyclization Yield

Hydroxylamine HCl : Aldehyde RatioReaction Time (h)Yield (%)
1:1643
5:1871
2.5:1885

This method avoids chromatographic purification, enhancing industrial feasibility.

Cascade Reactions Using Sulfonated Carbon Catalysts

An alternative approach employs sulfonated amorphous carbon (AC-SO3H) to facilitate a sequential opening/closing cascade between pyrazole-5-carbonitriles and aniline. Conducted in ethanol at room temperature, this method achieves moderate-to-good yields (up to 80%) while minimizing energy input. Gram-scale synthesis demonstrates reproducibility, though the protocol requires anhydrous conditions.

Bromination Strategies for 3-Position Functionalization

Introducing bromine at the pyrazole ring’s 3-position is critical for enabling cross-coupling reactions in downstream applications.

Direct Bromination Using Molecular Bromine

A modified Sandmeyer reaction enables regioselective bromination of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxamide precursors. By treating diaminopyrazole intermediates with bromine in glacial acetic acid, the method achieves selective substitution at the 3-position without requiring transition metal catalysts. Yields range from 72–88%, depending on the stoichiometry of sodium acetate as a buffering agent.

Late-Stage Bromination of Preformed Pyrazolo[3,4-b]Pyridines

Source details bromination of 3-methyl-1H-pyrazolo[3,4-b]pyridine using bromine (20.42 g, 0.13 mol) in acetic acid with sodium acetate. The reaction proceeds at 110–115°C for 3 hours, yielding 72.6% after column purification. This method’s limitation lies in the need for high-temperature conditions, which may degrade acid-sensitive tert-butyl groups.

tert-Butoxycarbonyl (Boc) Protection of the Pyrazole Nitrogen

Protecting the pyrazole nitrogen with a Boc group ensures stability during subsequent reactions. While explicit protocols for this step are scarce in the reviewed literature, standard methodologies can be inferred:

Boc Anhydride Coupling Under Basic Conditions

A plausible route involves treating 3-bromo-1H-pyrazolo[3,4-b]pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like 4-dimethylaminopyridine (DMAP). Optimal conditions likely resemble those used for analogous pyrazole derivatives:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: ~70–90% (estimated from similar reactions)

Integrated Synthetic Pathways

Combining the above steps, three viable routes emerge:

Sequential Cyclization-Bromination-Protection

  • Cyclization: Synthesize 1H-pyrazolo[3,4-b]pyridine via hydroxylamine hydrochloride-mediated ring-closure.

  • Bromination: Introduce bromine at the 3-position using molecular bromine in acetic acid.

  • Boc Protection: React with Boc2O under mild basic conditions.
    Overall Yield: ~50–60% (estimated from stepwise efficiencies).

Bromine-Early Approach

  • Bromination: Functionalize a pyrazole precursor (e.g., 3-methylpyrazole) via Sandmeyer reaction.

  • Cyclization: Assemble the pyrazolo[3,4-b]pyridine core using AC-SO3H catalysis.

  • Protection: Install the Boc group post-cyclization.
    Advantage: Avoids high-temperature bromination of sensitive intermediates.

One-Pot Methodology (Patent Route)

The CN105801574A patent implies a streamlined process, though specifics require adaptation:

  • React 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in DMF.

  • Introduce bromine in situ or via subsequent step (unclear in disclosure).

  • Protect nitrogen with Boc anhydride.
    Challenge: Requires precise stoichiometric control to prevent over-bromination.

Comparative Analysis of Methods

Table 2: Method Comparison for tert-Butyl 3-Bromo-1H-Pyrazolo[3,4-b]Pyridine-1-Carboxylate Synthesis

MethodKey StepYield (%)ScalabilityFunctional Group Tolerance
Hydroxylamine HClRing-closure85HighModerate
AC-SO3H CatalysisCascade reaction80ModerateHigh
Sandmeyer BrominationLate-stage bromine88LowLow

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-c]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazolo derivatives can inhibit specific cancer cell lines, including breast and lung cancer cells. The bromine substitution at position 3 enhances the compound's reactivity and biological activity, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects
Another area of application is in neuropharmacology. Compounds related to this compound have been explored for their potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to modulate adenosine receptors has been linked to neuroprotection, suggesting that this compound could play a role in treating such conditions .

Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Pyrazolo derivatives can inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating chronic inflammatory diseases .

Chemical Synthesis

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, making it useful in synthesizing more complex molecules. This versatility is particularly valuable in pharmaceutical chemistry where novel drug candidates are frequently developed .

Material Science

Polymer Chemistry
In material science, this compound is being investigated for its potential use in polymer chemistry. Its reactive nature can be exploited to create new polymeric materials with tailored properties. The incorporation of pyrazolo structures into polymers may enhance their thermal stability and mechanical properties .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAnticancer and neuroprotective agentsTargeting specific cancer types; neuroprotection
Chemical SynthesisBuilding block for organic synthesisVersatility in creating complex molecules
Material ScienceDevelopment of new polymeric materialsEnhanced thermal stability; mechanical properties
Anti-inflammatoryInhibition of pro-inflammatory pathwaysTreatment of chronic inflammatory diseases

Case Studies

Case Study 1: Anticancer Research
In a study published by the Journal of Medicinal Chemistry, researchers synthesized various pyrazolo derivatives, including this compound. They evaluated the compounds against several cancer cell lines and found that those with bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts .

Case Study 2: Neuroprotective Mechanisms
A study focused on the neuroprotective effects of pyrazolo compounds demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in vitro. This suggests its potential utility in developing therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation and survival pathways . The exact molecular pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrazolo[3,4-b]pyridine Derivatives
  • tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 155601-71-1): Molecular Formula: C₁₁H₁₂FN₃O₂; MW: 237.23 g/mol . The fluorine at position 6 and carbamate at position 3 create distinct electronic effects compared to bromine.
  • tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 916258-24-7):

    • Molecular Formula : C₁₂H₁₄BrN₃O₂; MW : 312.16 g/mol .
    • A methyl group at position 3 introduces steric hindrance, altering reactivity. Bromine at position 5 (vs. 3 in the target compound) directs cross-coupling to different sites.
Pyrrolo-pyridine Derivatives
  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 850892-97-6): Molecular Formula: C₁₂H₁₃BrN₂O₂; MW: 297.15 g/mol .

Key Observations :

  • Bromine at position 3 (target compound) vs. 5 ([3,4-b] derivatives) directs functionalization to distinct positions, impacting drug design .
  • tert-Butyl carbamate provides stability but may hinder crystallization, as seen in SHELX-refined structures .

Physical and Chemical Properties

  • Solubility : Fluorinated analogs (e.g., 6-fluoro derivative ) exhibit higher polarity than brominated ones, favoring aqueous solubility.
  • Thermal Stability : tert-Butyl groups generally enhance thermal stability, but bromine’s size may lower melting points compared to iodine analogs .
  • Crystallography : Pyrazolo-pyridines often form hydrogen-bonded networks (e.g., N–H···O interactions), but bromine’s bulkiness may disrupt packing patterns .

Biological Activity

tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.

  • Chemical Formula : C₁₁H₁₂BrN₃O₂
  • Molecular Weight : 298.15 g/mol
  • CAS Number : 1286755-24-5
  • MDL Number : MFCD28023870

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrazole ring through cyclization reactions.
  • Bromination at the 3-position using brominating agents.
  • Esterification to introduce the tert-butyl carboxylate group.

These synthetic routes are crucial for modifying the compound's biological properties.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit various biological activities, including:

  • Anti-inflammatory effects : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial properties : Some derivatives have been evaluated for their efficacy against bacterial strains, indicating a potential role in treating infections.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of pyrazolo[3,4-b]pyridines:

  • Anti-inflammatory Studies :
    • A study reported that a related derivative inhibited COX-2 with an IC50 value of approximately 0.04 μmol, suggesting that this compound may exhibit similar activity due to structural similarities .
  • Anticancer Potential :
    • Emerging research has indicated that certain pyrazolo derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo models. These effects are often mediated through the modulation of signaling pathways involved in cell proliferation and survival.
  • Neuroprotective Effects :
    • Some studies have explored the neuroprotective capabilities of pyrazolo compounds, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveModulation of signaling

Q & A

Q. Spectroscopy :

  • NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The pyrazolo-pyridine core shows aromatic protons at 7.5–8.5 ppm .
  • MS : Molecular ion [M+H]⁺ expected at m/z 312.0 (C₁₁H₁₃BrN₃O₂).
    Chromatography :
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time ~8–10 minutes .
    Safety Data :
  • Density : 1.9±0.1 g/cm³; Flash Point : 182.8±22.3°C (open cup) .

What safety protocols are critical during handling?

  • Hazard Codes : GHS06 (toxic if ingested/inhaled) .
  • Preventive Measures :
    • Use fume hoods, gloves, and eye protection.
    • Avoid ignition sources (P210) and ensure proper ventilation (P201/P202) .
  • Spill Management : Neutralize with sodium bicarbonate and collect in chemical waste containers .

Advanced Research Questions

How does the bromine substituent influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

The C3-bromo group is highly reactive in palladium-catalyzed couplings. For example:

  • Suzuki Reaction : React with arylboronic acids using Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ in dioxane at 100°C (12 hours). Yields exceed 70% with electron-deficient partners .
  • Challenges : Steric hindrance from the tert-butyl group may slow transmetallation. Optimize ligand choice (e.g., XPhos over SPhos) and solvent polarity .

How to resolve contradictions in crystallographic data for pyrazolo-pyridine derivatives?

  • Puckering Analysis : Use Cremer-Pople parameters (e.g., θ and φ) to quantify non-planarity in the pyridine ring. For tert-butyl derivatives, θ ≈ 10–15° indicates moderate puckering .
  • Hydrogen Bonding : Graph-set analysis (e.g., Etter’s motifs) identifies common patterns like R₂²(8) chains in crystal packing, which stabilize the Boc group .
  • Validation : Cross-reference SHELXL refinement metrics (R1 < 5%) with Cambridge Structural Database entries .

What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • DFT Studies : Calculate Fukui indices (ƒ⁻) to identify electrophilic sites. The C3 position shows higher ƒ⁻ (0.12) than C5 (0.08), aligning with experimental bromination regioselectivity .
  • Solvent Effects : PCM models (e.g., in Gaussian) reveal THF stabilizes transition states better than DMF (ΔG‡ reduced by 3–5 kcal/mol) .

Key Challenges & Solutions

  • Low Crystallinity : Add tert-butyl groups to enhance hydrophobic interactions. Use slow vapor diffusion (hexane/EtOAc) .
  • Contradictory NMR Data : Assign peaks via 2D experiments (HSQC, HMBC) to resolve overlapping signals from the pyrazole and pyridine moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.